![molecular formula C22H15Cl2N3O3 B2703018 3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923217-13-4](/img/no-structure.png)

3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

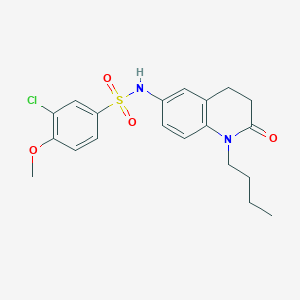

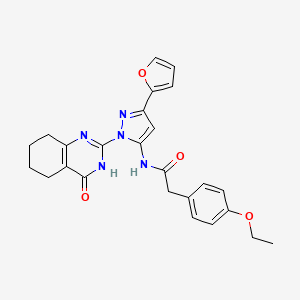

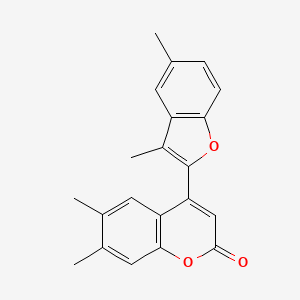

Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties . The compound you mentioned seems to be a derivative of pyrimidine, with additional functional groups attached to it.

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as IR, NMR, and Mass Spectrometry. For example, in one study, a series of 2,4,6-trisubstituted pyrimidines were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Structural Characterization and Molecular Interactions

- The study of crystalline structures of related compounds, such as "5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione," reveals intricate hydrogen bonding patterns and chain formations. These studies offer insights into the molecular interactions that could influence the physical properties and reactivity of similar compounds, suggesting potential applications in designing materials with specific characteristics (Low et al., 2004).

Synthetic Applications

- Research into the ring cleavage reactions of derivatives, including those related to the compound of interest, showcases a variety of reaction products. These findings are crucial for synthetic chemistry, allowing for the development of new pharmaceuticals and materials (Kinoshita et al., 1989).

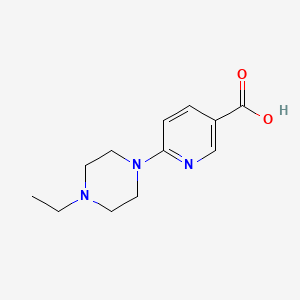

Urease Inhibition

- Studies on "5-Substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione" derivatives highlight their potential as urease inhibitors, which could have implications in medical research and the development of treatments for diseases related to urease activity (Rauf et al., 2010).

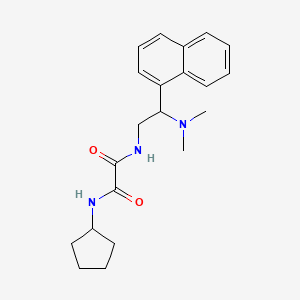

Drug Discovery and Pharmaceutical Research

- The synthesis and pharmacological evaluation of pyrimidine derivatives indicate their potential as analgesic, anti-inflammatory, and antimicrobial agents. Such studies underscore the broader implications of related compounds in drug discovery and development (Giles et al., 2011).

Material Science and Sensing Applications

- Research into pyrimidine-phthalimide derivatives for pH-sensing applications demonstrates the utility of related compounds in developing novel sensors. These materials can undergo significant color changes under different pH conditions, highlighting their potential in creating sensitive and reversible pH indicators (Yan et al., 2017).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorobenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with 4-chlorophenylhydrazine to form the pyrido[3,2-d]pyrimidine ring system. The resulting compound is then oxidized to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "4-chlorophenylhydrazine", "sodium ethoxide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-chlorobenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with 4-chlorophenylhydrazine in the presence of acetic acid to form the pyrido[3,2-d]pyrimidine ring system.", "Step 3: Oxidation of the resulting compound from step 2 with hydrogen peroxide in the presence of sodium hydroxide and water to form the final product." ] } | |

CAS-Nummer |

923217-13-4 |

Produktname |

3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Molekularformel |

C22H15Cl2N3O3 |

Molekulargewicht |

440.28 |

IUPAC-Name |

3-[(4-chlorophenyl)methyl]-1-[2-(4-chlorophenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H15Cl2N3O3/c23-16-7-3-14(4-8-16)12-27-21(29)20-18(2-1-11-25-20)26(22(27)30)13-19(28)15-5-9-17(24)10-6-15/h1-11H,12-13H2 |

InChI-Schlüssel |

ZMEDHBGNRHTHCR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2702940.png)

![N-(3,4-dichlorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2702941.png)

![N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702944.png)

![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)

![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)

![N-[(1-Benzoylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2702954.png)